isobutyryl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

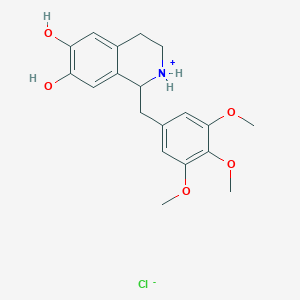

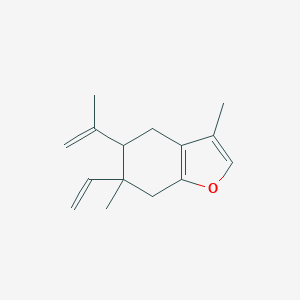

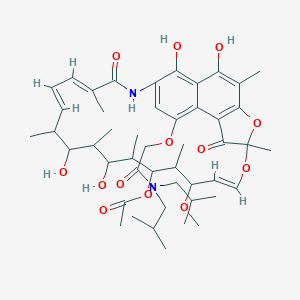

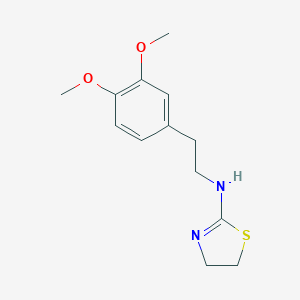

Isobutyryl-CoA is a molecule that plays a crucial role in the metabolism of fatty acids in living organisms. It is formed during the breakdown of isoleucine, an essential amino acid, and is involved in the biosynthesis of various important compounds.

Wissenschaftliche Forschungsanwendungen

Epigenetic Regulation

Isobutyryl-CoA plays a significant role in epigenetic regulation. It has been identified as a novel post-translational modification on nuclear histones, known as lysine isobutyrylation. This modification is distinct from normal straight-chain butyrylation and arises from valine catabolism and branched-chain fatty acid oxidation. Studies show that several histone acetyltransferases, especially p300 and HAT1, possess lysine isobutyryltransferase activity. The X-ray crystal structures of HAT1 in complex with isobutyryl-CoA have been resolved, providing insight into HAT-catalyzed isobutyrylation. This modification affects the expression of genes associated with critical biological pathways, suggesting its extensive role in regulating epigenetics and cellular physiology (Zhu et al., 2020).

Metabolic Disorders

Isobutyryl-CoA dehydrogenase deficiency is a metabolic disorder in valine metabolism. It was first reported in a child with cardiomyopathy, anemia, and secondary carnitine deficiency. A study involving 13 patients with this deficiency, identified through newborn screening, developed a follow-up algorithm for abnormal C4-acylcarnitine newborn screening results. This condition is confirmed by the molecular genetic analysis of the ACAD8 gene encoding isobutyryl-CoA dehydrogenase. Interestingly, most patients with this deficiency remain asymptomatic, though the natural history of the disorder needs further exploration (Oglesbee et al., 2007).

Biofuel Production

Isobutyryl-CoA is integral in the production of isobutanol, a branched-chain alcohol that can substitute gasoline. A study demonstrated the production of isobutanol using a novel CoA-dependent pathway in recombinant Ralstonia eutropha H16. This pathway includes chain elongation, rearrangement, and modification, with a focus on a previously uncharacterized native isobutyryl-CoA mutase in R. eutropha. The study's findings suggest potential applications in expanding the range of chemicals accessible with CoA-dependent pathways (Black et al., 2018).

Antibiotic Production

The addition of isobutanol can enhance the production of the anti-tumor agent ansamitocin P-3 (AP-3) in fermentation. This process involves the regulation of gene transcription and pools of precursors such as isobutyryl-CoA. The study concludes that isobutanol addition effectively increases AP-3 production, an insight that might be beneficial for improving fermentation productivity on a large scale (Lin et al., 2011).

Eigenschaften

CAS-Nummer |

15621-60-0 |

|---|---|

Produktname |

isobutyryl-CoA |

Molekularformel |

C25H42N7O17P3S |

Molekulargewicht |

837.6 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylpropanethioate |

InChI |

InChI=1S/C25H42N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1 |

InChI-Schlüssel |

AEWHYWSPVRZHCT-NDZSKPAWSA-N |

Isomerische SMILES |

CC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES |

CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Andere CAS-Nummern |

15621-60-0 |

Physikalische Beschreibung |

Solid |

Synonyme |

coenzyme A, isobutyryl- isobutyryl-CoA isobutyryl-coenzyme A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)

![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)